2-Methyldecalin
Overview
Description
It is a colorless to light yellow liquid with a distinct odor . This compound is a derivative of decalin, which consists of two fused cyclohexane rings.
Preparation Methods
2-Methyldecalin can be synthesized through the hydrogenation of naphthalene in the presence of a catalyst . This process involves the addition of hydrogen to naphthalene, resulting in the formation of decahydronaphthalene, which can then be methylated to produce this compound. Industrial production methods typically involve the use of high-pressure hydrogenation reactors and metal catalysts such as nickel or palladium .
Chemical Reactions Analysis
2-Methyldecalin undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyldecalin has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyldecalin involves its interaction with molecular targets through adsorption and chemical reactions. For instance, in chemosensor applications, it adsorbs onto nanosheets, altering their electronic properties and enabling the detection of volatile organic compounds . The specific molecular pathways and targets depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
2-Methyldecalin is similar to other decalin derivatives, such as:
cis-Decalin: A stereoisomer with a different spatial arrangement of hydrogen atoms at the ring junctions.
trans-Decalin: Another stereoisomer with a more stable and flatter structure compared to cis-Decalin.
The uniqueness of this compound lies in its methyl group, which can influence its chemical reactivity and physical properties compared to its non-methylated counterparts .
Properties
IUPAC Name |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-9-6-7-10-4-2-3-5-11(10)8-9/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREARFRXIFVLGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CCCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873314 | |
Record name | Decahydro-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2958-76-1, 14398-71-1 | |
Record name | 2-Methyldecalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2958-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, decahydro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, decahydro-2-methyl-, (2alpha,4aalpha,8abeta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decahydro-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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